4-Chlorobenzylidenemalononitrile
Overview
Description
4-Chlorobenzylidenemalononitrile, also known as o-chlorobenzylidenemalononitrile (CS), is a compound that has been studied for its crystal and molecular structure. It is known to crystallize in the monoclinic space group P21/c, with the phenyl and malononitrile groups being individually planar but mutually tilted due to steric hindrance .
Synthesis Analysis
The synthesis of o-chlorobenzylidenemalononitrile involves the condensation of o-chlorobenzaldehyde with malononitrile. This process has been used to create labeled compounds with isotopes such as [3H] and [14C] for further studies. The synthesis procedures for these isotopically labeled compounds have been described, indicating the versatility of the synthetic methods for this compound .
Molecular Structure Analysis
The molecular structure of o-chlorobenzylidenemalononitrile has been determined through X-ray crystallographic analysis. The compound exhibits a dihedral angle of 12.7° between the phenyl and malononitrile groups, which is attributed to steric hindrance. This deviation from planarity is a significant feature of its molecular structure .
Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a related compound, has been studied, revealing insights into the chemical behavior of chlorinated anilines. Although not directly about 4-chlorobenzylidenemalononitrile, this study provides context for understanding the reactivity of chlorinated aromatic compounds. The oxidation leads to the formation of unstable chloronium intermediates, which can undergo various reactions such as hydrolysis or reaction with nucleophiles like arylsulfinic acids to produce sulfone and sulfonamide derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-chlorobenzylidenemalononitrile are not detailed in the provided papers, related compounds have been studied for their structural features and optical properties. For instance, the IR spectra and structure of 4-hydroxybenzylidenemalononitrile and its derivatives have been analyzed, showing significant changes in IR spectra upon conversion to anionic species. This suggests that similar spectral analyses could be relevant for understanding the properties of 4-chlorobenzylidenemalononitrile . Additionally, the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provides insights into the effects of solvents on emission spectra, which could be analogous to the solvent effects on 4-chlorobenzylidenemalononitrile .
Scientific Research Applications
Health Impact on Military Personnel
Research conducted on Malaysian military personnel exposed to 4-Chlorobenzylidenemalononitrile (CS) during training revealed insights into its effects on respiratory health, particularly lung function. This study utilized interviews and spirometry tests to assess lung health symptoms and functions in the subjects (Vikneswaran & Majid, 2018).
Chemical Properties and Degradation
A study focusing on the thermal degradation of CS at high temperatures identified various organic compounds formed during the dispersion process. This research is significant for understanding the chemical behavior of CS under different conditions (Kluchinsky et al., 2002).
Crystal and Molecular Structure Analysis
The crystal structure of CS was determined through X-ray crystallographic analysis, providing detailed insights into its molecular composition. This study contributes to a deeper understanding of the physical and chemical properties of CS (Williams & Wright, 1973).
Metabolism and Toxicity
Research into the metabolism of CS discovered a metabolite, ortho-chlorobenzylmalononitrile (CSH2), which has a lower toxicity and irritancy compared to CS. This study offers important insights into the body's processing of CS and its potential effects (Leadbeater et al., 1973).
Detection and Determination Methods
A novel approach for detecting and quantifying CS and its chemical relatives was developed, utilizing a reaction with KCN in DMSO. This method is crucial for accurately identifying and measuring CS in various environments (Binev et al., 2002).
Antimicrobial Activity Research
In a synthesis study, a new molecule was created by reacting thiomorpholine with p-chlorobenzonitrile, leading to the development of derivatives with potential antimicrobial properties. This research expands the potential applications of CS-related compounds in the medical field (Kardile & Kalyane, 2010).
Antitumor Activity Evaluation
A compound synthesized from CS showed promising antitumor activity in human hepatoma and melanoma cell lines. This suggests a potential application of CS derivatives in cancer research (Zhou et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for 4-Chlorobenzylidenemalononitrile are not detailed in the search results, it’s clear that research is ongoing into its properties and potential uses. For example, its optical and nonlinear optical properties are being studied, which could have implications for its use in photovoltaics, optical computers, optical data storage devices, organic photonics (OLEDs), photonics, and nonlinear optics applications .
properties
IUPAC Name |
2-[(4-chlorophenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSXBLOWLYPURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075148 | |
Record name | 4-Chlorobenzylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzylidenemalononitrile | |
CAS RN |
1867-38-5 | |
Record name | (4-Chlorobenzylidene)malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1867-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzalmalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobenzylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malononitrile, (p-chlorobenzylidene)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZALMALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNV4NFK9SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.